
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) typically involves the reaction of pyridine-2-carboxylic acid with methylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid hydrazide: Similar structure but lacks the methyl group.
Isoniazid: A well-known anti-tuberculosis drug with a similar hydrazide functional group.
Nicotinic acid hydrazide: Another compound with a similar pyridine ring and hydrazide group.
The uniqueness of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
54571-07-2 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
N-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-4-2-3-5-9-6/h2-5H,8H2,1H3 |
Clave InChI |
KUKSPNGPFAUPPJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


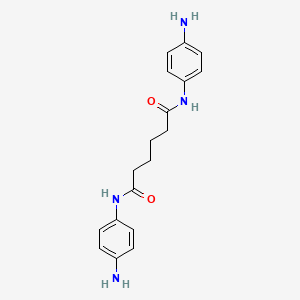

![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)





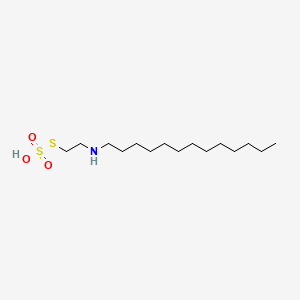
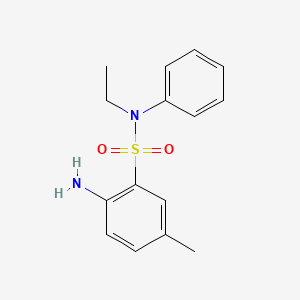
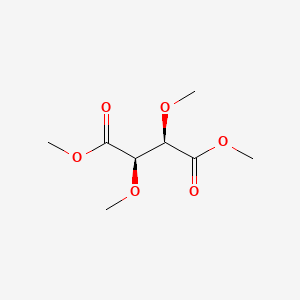
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
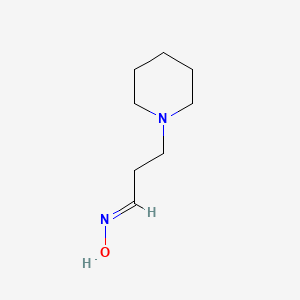
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
